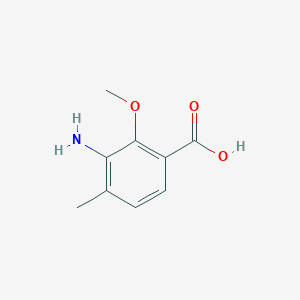

3-Amino-2-methoxy-4-methylbenzoic acid

Description

Significance as a Foundational Building Block in Complex Organic Synthesis

Substituted benzoic acids are fundamental building blocks in organic synthesis, serving as precursors for a vast array of more complex molecules. Their utility stems from the reactivity of the carboxylic acid and the other substituents on the aromatic ring. For instance, related compounds like 3-methoxy-4-methylbenzoic acid are utilized as key intermediates in the production of pharmaceuticals and other specialty chemicals. sigmaaldrich.com The carboxylic acid moiety readily undergoes reactions such as esterification and amidation, allowing for its incorporation into larger molecular frameworks. uomustansiriyah.edu.iq

The structure of 3-Amino-2-methoxy-4-methylbenzoic acid, featuring amino, methoxy (B1213986), and carboxylic acid groups, makes it a theoretically versatile synthetic intermediate. The amino group can be acylated to form amides, a reaction central to the synthesis of numerous biologically active compounds, including substituted benzanilides which have been investigated as potential potassium channel activators. uomustansiriyah.edu.iqnih.gov The strategic placement of the substituents can influence reaction outcomes. The synthesis of polysubstituted benzenes often requires careful planning of the reaction sequence to leverage the directing effects of the existing groups. libretexts.orglibretexts.org Therefore, this compound represents a valuable, though not commonly documented, synthon for creating sterically congested and electronically tuned target molecules.

Context within Aromatic Amino Acid Derivative Research

Aromatic amino acids and their derivatives are a cornerstone of medicinal chemistry and drug discovery. While natural aromatic amino acids are essential components of proteins, synthetic or "unnatural" derivatives offer a pathway to novel therapeutics with improved properties. These tailor-made amino acids can be incorporated into peptides to enhance their stability, selectivity, and biological activity.

This compound can be classified as an unnatural aromatic amino acid derivative. Its structure is distinct from the 20 proteinogenic amino acids. Research into such molecules is a burgeoning field, as they provide scaffolds for designing new drugs. sigmaaldrich.com The inclusion of varied functional groups on the aromatic ring allows chemists to fine-tune the molecule's pharmacological profile.

The general class of aromatic amino acids is recognized for its utility in peptide synthesis. sigmaaldrich.com By acting as a chain terminator or a unique internal residue, a molecule like this compound could be used to create peptidomimetics with specific three-dimensional conformations, potentially leading to new therapeutic agents.

Role in the Design of Functional Organic Molecules

Carboxylic Acid Group : This is the primary handle for derivatization, most commonly through the formation of amide or ester bonds. This allows the molecule to be tethered to other molecules or integrated into polymer chains.

Amino Group : As a basic functional group, it can be protonated or participate in hydrogen bonding as a donor. Its position ortho to the methoxy group and meta to the carboxylic acid influences its nucleophilicity and the electronic properties of the ring.

Methoxy Group : This group is an electron-donating group by resonance and can act as a hydrogen bond acceptor. Its presence ortho to the amino group could allow for intramolecular hydrogen bonding, which would restrict the conformational freedom of the molecule and influence its binding to biological targets.

Methyl Group : This non-polar group adds steric bulk and increases lipophilicity, which can affect the molecule's solubility and its ability to cross biological membranes.

The interplay of these groups governs the molecule's reactivity. In electrophilic aromatic substitution, the activating, ortho-, para-directing effects of the amino and methoxy groups would compete with the deactivating, meta-directing effect of the carboxylic acid, making the outcome of such reactions highly dependent on the reaction conditions. libretexts.org This complex electronic nature makes this compound a sophisticated component for designing molecules with targeted functions in materials science or medicinal chemistry.

Functional Group Analysis

| Functional Group | Position | Potential Role in Molecular Design |

|---|---|---|

| Carboxylic Acid | C1 | Primary site for amide/ester bond formation; hydrogen bond acceptor/donor. |

| Methoxy | C2 | Electron-donating group; hydrogen bond acceptor; can influence conformation via steric hindrance and intramolecular H-bonding. |

| Amino | C3 | Nucleophilic site; hydrogen bond donor; key for biological interactions. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

3-amino-2-methoxy-4-methylbenzoic acid |

InChI |

InChI=1S/C9H11NO3/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4H,10H2,1-2H3,(H,11,12) |

InChI Key |

KYKLQJQRIXKJRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)OC)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 2 Methoxy 4 Methylbenzoic Acid

Established Synthetic Pathways from Precursors

The creation of 3-Amino-2-methoxy-4-methylbenzoic acid is not typically a single-step process. Instead, it is achieved through established synthetic pathways that begin with more readily available chemical precursors. These routes are designed to build the molecule's complex substitution pattern—an amino group, a methoxy (B1213986) group, and a methyl group on a benzoic acid core—in a controlled and sequential manner. The choice of pathway often depends on the starting material and the desired efficiency of each chemical step.

Multi-Step Synthesis Approaches

Multi-step synthesis is the cornerstone for constructing complex aromatic compounds like this compound. These approaches involve a series of reactions that progressively modify a simpler starting molecule, adding or altering functional groups one by one until the target structure is achieved. A common industrial strategy for similar compounds, such as 3-methyl-2-aminobenzoic acid, involves starting with a basic hydrocarbon like m-xylene (B151644) and proceeding through sequential oxidation, nitration, and reduction reactions. google.com This highlights the principle of building complexity through a logical sequence of chemical transformations.

The arrangement of substituents on the benzene (B151609) ring is critical, as each group influences the position of subsequent additions. The synthesis of this compound requires a strategy that carefully navigates these directing effects. For instance, a plausible route could involve the diazotization of a related amino-benzoic acid to introduce the methoxy group. A process for preparing 3-methoxy-2-methylbenzoic acid from 3-amino-2-methylbenzoic acid uses this type of transformation, where an amino group is converted into a methoxy group using sodium nitrite (B80452) in the presence of methanol (B129727) and an acid. googleapis.com Similarly, methoxy groups can be introduced by methylating a corresponding hydroxy-benzoic acid precursor, such as reacting 3-hydroxy-4-methylbenzoic acid with dimethyl sulfate. google.com These transformations are fundamental tools for manipulating the molecular structure.

A frequently employed and highly effective strategy for introducing an amino group onto an aromatic ring is through the nitration of a precursor followed by the reduction of the resulting nitro group.

In this two-step protocol:

Nitration: A precursor molecule, such as 2-methoxy-4-methylbenzoic acid, would be treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro (-NO₂) group onto the aromatic ring, yielding 3-nitro-2-methoxy-4-methylbenzoic acid.

Reduction: The nitro group is then converted to the target amino (-NH₂) group. This reduction is a critical step and can be accomplished using various methods, including catalytic hydrogenation. A patent for a related compound, 3-amino-4-methoxybenzanilide, describes the reduction of a nitro-intermediate using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as alkali formula ferrous oxide. google.com

The table below summarizes typical conditions for the reduction of nitroaromatic compounds to aromatic amines, analogous to the synthesis of the target molecule.

| Precursor | Reducing Agent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 3-Methyl-4-nitrobenzoic acid | Hydrogen / Palladium on charcoal | Methanol | 60°C, 0.7 MPa, 10 h | 3-Methyl-4-aminobenzoic acid | 96.1% | chemicalbook.com |

| Methyl 4-methyl-3-nitrobenzoate | Raney Ni / Hydrogen | Methanol | 50 psi, 8 h | Methyl 3-amino-4-methylbenzoate | 96% | chemicalbook.com |

| 3-Nitro-4-methoxybenzoyl aniline (B41778) | Hydrazine hydrate / Ferrous oxide | Methanol | 55-60°C, 3 h reflux | 3-Amino-4-methoxybenzoyl aniline | 95.3% | google.com |

This table is interactive. Users can sort and filter the data.

Alternative synthetic routes can involve halogenation and oxidation steps to build the desired molecular framework.

Oxidation: An industrial approach for producing substituted benzoic acids often begins with the oxidation of a methyl group on a simpler toluene (B28343) derivative. For example, the synthesis of 3-methyl-2-aminobenzoic acid can start from m-xylene, where one of the methyl groups is first oxidized to a carboxylic acid. google.com A similar strategy could be envisioned for the target compound, starting with the oxidation of a precursor like 2-methoxy-4-methyltoluene. More recent methods also describe the catalytic oxidation of carbon-halogen bonds to form carboxylic acids using water as the oxidant, which represents a modern and efficient approach. acs.org

Halogenation: Halogens can serve as intermediates in the synthesis. A patent details a process where 3-nitro-4-X-benzoic acid (X being a halogen like chlorine) is reacted with methanol in the presence of an alkaline reagent to replace the halogen with a methoxy group. google.com This demonstrates how a halogen can be strategically placed and later substituted to achieve the final structure.

Catalytic Hydrogenation Techniques

Catalytic hydrogenation is a primary and widely used method for the reduction of nitro groups to amines due to its high efficiency and clean reaction profile. This technique is central to the synthesis of many aromatic amines, including what would be the final step in a nitration-reduction pathway to this compound. The process involves reacting the nitro-substituted precursor with hydrogen gas in the presence of a metal catalyst.

Liquid phase catalytic reduction is the standard modality for this transformation, where the nitro compound is dissolved in a suitable solvent and mixed with a solid catalyst under a hydrogen atmosphere.

Key aspects of this technique include:

Catalysts: A variety of metal catalysts are effective. Palladium on activated charcoal (Pd/C) is a common choice. chemicalbook.com Raney nickel is another robust catalyst used for this purpose. chemicalbook.comorgsyn.org More advanced systems include bimetallic nanoparticles, such as copper/nickel (Cu/Ni), which have shown high activity for the hydrogenation of related nitroaromatic compounds. rsc.org Rhodium-based catalysts, like Rh-MoOx/SiO₂, are also highly effective for the hydrogenation of carboxylic acids and their derivatives. scispace.comresearchgate.net

Reaction Conditions: The reaction is typically conducted in a solvent such as methanol chemicalbook.comchemicalbook.com or ethanol. orgsyn.org The conditions of temperature and pressure are optimized to ensure complete conversion; for example, reactions may be run at temperatures around 60°C and hydrogen pressures ranging from 50 psi to 0.7 MPa. chemicalbook.comchemicalbook.com

The following table details various catalyst systems and conditions used in the liquid phase catalytic reduction of related nitro compounds.

| Catalyst | Substrate | Solvent | Pressure | Temperature | Key Finding | Reference |

| Palladium on charcoal | 3-Methyl-4-nitrobenzoic acid | Methanol | 0.7 MPa | 60°C | High yield (96.1%) reduction to the amine. | chemicalbook.com |

| Raney Nickel | Methyl 4-methyl-3-nitrobenzoate | Methanol | 50 psi | Not specified | Efficient conversion to the corresponding amine (96% yield). | chemicalbook.com |

| Bimetallic Cu₀.₇Ni₀.₃ | 3-Nitro-4-methoxy-acetylaniline | Not specified | Not specified | 140°C | Bimetallic catalyst showed higher activity than monometallic Ni. | rsc.org |

| Rh-MoOx/SiO₂ | Amino Acids | Water | 70-80 bar | 80°C | Effective for hydrogenating carboxylic acid groups. | scispace.comresearchgate.net |

This table is interactive. Users can sort and filter the data.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To achieve the highest possible yield and purity of this compound, several reaction parameters must be carefully optimized. This process is crucial for minimizing side reactions and ensuring complete conversion of the starting material.

Key parameters for optimization in a catalytic hydrogenation include:

Temperature: The reaction temperature affects the rate of reaction. While higher temperatures can speed up the conversion, they can also lead to the formation of undesired byproducts. For many nitro reductions using Pd/C, temperatures can range from room temperature to around 60-70 °C. sigmaaldrich.com

Pressure: The pressure of hydrogen gas is a critical factor. Higher pressures generally increase the reaction rate. Typical pressures can range from atmospheric pressure to several megapascals (MPa), depending on the equipment and the reactivity of the substrate. google.com

Solvent: The choice of solvent is important for dissolving the starting material and facilitating the reaction on the catalyst surface. Common solvents for this type of reduction include alcohols like methanol or ethanol, as well as ethyl acetate (B1210297) or acetic acid. commonorganicchemistry.comkilobio.com

Catalyst Loading: The amount of catalyst used can influence the reaction time and completeness. While a higher catalyst loading can accelerate the reaction, it also increases costs. Optimization aims to find the lowest effective catalyst amount.

Reaction Time: The reaction must be monitored to determine the point of completion, often using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stopping the reaction too early results in incomplete conversion, while extending it unnecessarily can increase the risk of side products.

For a typical synthesis, one might start with a 5-10% Pd/C catalyst in methanol at room temperature and atmospheric pressure of H₂, monitoring the reaction's progress. Based on the outcome, parameters would be adjusted. For example, if the reaction is slow, increasing the temperature or hydrogen pressure could be explored. The final purification step, often involving crystallization, is also critical for obtaining a high-purity product.

| Parameter | Typical Range / Conditions | Impact on Yield and Purity |

|---|---|---|

| Temperature | Room Temperature to 80 °C | Higher temperature increases reaction rate but may promote side reactions, affecting purity. |

| Hydrogen Pressure | 1-20 atm (or higher) | Higher pressure increases reaction rate, potentially reducing reaction time and byproduct formation. |

| Solvent | Methanol, Ethanol, Ethyl Acetate, Acetic Acid | Solubility of starting material and product affects reaction efficiency and ease of workup. |

| Catalyst Loading | 1-10 mol% | Affects reaction rate and cost. Finding the optimal loading is key for efficiency. |

Scalability Assessments for Gram-Scale Synthesis

Transitioning a synthetic procedure from a laboratory milligram scale to a gram or kilogram scale introduces new challenges that must be addressed to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, a key consideration for scalability is the management of the catalytic hydrogenation step.

Key aspects of a scalability assessment include:

Heat Transfer: Catalytic hydrogenations are often highly exothermic. On a larger scale, efficient heat dissipation is crucial to prevent a runaway reaction. The reaction vessel must have adequate cooling capabilities to maintain the optimized temperature.

Mass Transfer: Ensuring efficient mixing of the solid catalyst, the dissolved substrate, and the hydrogen gas is more challenging in larger reactors. Proper agitation is required to ensure the catalyst remains suspended and that hydrogen is readily available at the catalyst surface.

Safety of Hydrogen Gas: Using larger quantities of hydrogen gas increases safety risks. The equipment must be properly rated for the intended pressure, and procedures for handling and purging hydrogen must be strictly followed.

Catalyst Handling and Recovery: On a gram scale, the filtration and recovery of the catalyst (e.g., Pd/C) become more significant. The catalyst is often pyrophoric, especially after use, and must be handled carefully, typically under a wet or inert atmosphere, to prevent ignition. Efficient recovery is also important for economic and environmental reasons.

Product Isolation and Purification: Crystallization, the likely method for purification, behaves differently on a larger scale. Cooling rates and agitation must be controlled to obtain consistent crystal size and purity, which affects filtration and drying times. A gram-scale synthesis of a related compound, MCPB, was demonstrated to be efficient, yielding 0.99 g (87% yield), highlighting the feasibility of such catalytic processes on a larger scale. acs.org

A successful gram-scale synthesis of this compound would require a thorough evaluation of these factors, likely involving pilot runs to fine-tune the optimized conditions for the larger equipment.

Chemical Reactivity and Derivatization Strategies of 3 Amino 2 Methoxy 4 Methylbenzoic Acid

Intrinsic Reactivity of Functional Groups

The reactivity of 3-Amino-2-methoxy-4-methylbenzoic acid is a composite of the individual reactivities of its carboxylic acid, amine, and methoxy (B1213986) functional groups. The electronic nature of these substituents on the aromatic ring—the activating, ortho-para directing amine and methoxy groups, and the deactivating, meta-directing carboxylic acid group—creates a complex reactivity profile.

Carboxylic Acid Moiety Reactions

The carboxylic acid group (-COOH) is a versatile functional handle for various chemical transformations. slideshare.net As a weak acid, it readily undergoes deprotonation with bases to form carboxylate salts. nagwa.com More synthetically useful reactions involve the conversion of the hydroxyl part of the carboxyl group into a better leaving group, facilitating nucleophilic acyl substitution. libretexts.org

Key reactions include:

Esterification: Reaction with alcohols in the presence of an acid catalyst (Fischer esterification) or via an acid chloride intermediate yields the corresponding esters. libretexts.orgnumberanalytics.com

Amide Formation: Treatment with amines, often activated by coupling agents or by first converting the carboxylic acid to a more reactive acid chloride, produces amides. numberanalytics.comncert.nic.in

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the carboxylic acid to a primary alcohol. nagwa.com

Acid Halide Formation: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into a highly reactive acid chloride, which is a key intermediate for synthesizing esters, amides, and other derivatives under mild conditions. masterorganicchemistry.comchemistrysteps.com

The general reactivity of aromatic carboxylic acids allows for a wide range of derivatizations at this position. numberanalytics.combritannica.com

Amine Group Transformations

The primary aromatic amine (-NH₂) group is nucleophilic and can participate in a host of reactions. Its reactivity is fundamental to many derivatization strategies. ncert.nic.inslideshare.net

Common transformations include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is often done in the presence of a non-nucleophilic base like pyridine. ncert.nic.in

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. slideshare.net

Diazotization: A critical reaction where the primary aromatic amine reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C), to form a diazonium salt. vaia.comyoutube.comunacademy.com This intermediate is highly valuable for subsequent coupling reactions.

Methoxy Group Substitutions

The methoxy group (-OCH₃) on the aromatic ring is generally stable and less reactive than the other two functional groups. blucher.com.br Its primary reaction is O-demethylation to yield a phenolic hydroxyl group. This transformation typically requires harsh conditions, which could potentially affect other functional groups in the molecule. chem-station.comtandfonline.com

Common reagents for demethylation include:

Strong Brønsted acids: Concentrated hydrobromic acid (HBr) at high temperatures. chem-station.com

Strong Lewis acids: Boron tribromide (BBr₃) is a highly effective, albeit aggressive, reagent for cleaving aryl methyl ethers, often used at low temperatures. chem-station.comrsc.org

Synthesis of Conjugated Systems and Heterocyclic Compounds

The functional groups of this compound serve as anchor points for constructing larger, more complex molecular architectures, including conjugated systems like azo dyes.

Esterification Reactions

Esterification of the carboxylic acid moiety is a common derivatization strategy. The Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol and a strong acid catalyst, is a standard method. libretexts.org However, for molecules with sensitive functional groups, milder methods are often preferred.

A highly effective method involves the use of thionyl chloride (SOCl₂) and an alcohol, such as methanol (B129727) or ethanol. commonorganicchemistry.comgoogle.com In this two-step, one-pot procedure, thionyl chloride first converts the carboxylic acid to the more reactive acid chloride intermediate. Subsequent reaction with the alcohol proceeds smoothly to form the ester. chemistrysteps.com

| Parameter | Typical Condition | Product |

| Reagents | Thionyl chloride (SOCl₂), Methanol (MeOH) | Methyl 3-amino-2-methoxy-4-methylbenzoate |

| Temperature | 0 °C to reflux | Ester |

| Features | Forms reactive acid chloride intermediate; generally high yield. | - |

This interactive table summarizes a general procedure for esterification based on established methods for similar compounds.

Diazo Coupling for Azo Dye Synthesis

The synthesis of azo dyes is a hallmark reaction of aromatic amines and represents a powerful method for creating highly colored, conjugated systems. unb.ca This process occurs in two main stages: diazotization and azo coupling. echemcom.comnih.gov

Diazotization: The primary amine group of this compound is converted into a diazonium salt using nitrous acid (NaNO₂ in HCl or H₂SO₄) at a low temperature (0-5 °C). unacademy.comrsc.org

Azo Coupling: The resulting diazonium salt, which is an electrophile, is then immediately reacted with an electron-rich aromatic compound, known as a coupling component. byjus.com The coupling component is typically a phenol (B47542) or an aromatic amine. The reaction is pH-dependent; coupling to phenols is carried out under mildly alkaline conditions, while coupling to amines is performed in weakly acidic solutions.

The resulting azo compound contains the characteristic -N=N- linkage, which connects the two aromatic rings and forms an extended π-conjugated system responsible for the compound's color.

| Coupling Component | Reaction Condition | General Structure of Azo Dye Product |

| Phenol | Mildly alkaline (NaOH) | Aromatic ring from phenol linked via -N=N- |

| Aniline (B41778) | Weakly acidic | Aromatic ring from aniline linked via -N=N- |

| 2-Naphthol | Mildly alkaline (NaOH) | Naphthyl group linked via -N=N- |

| N,N-Dimethylaniline | Weakly acidic | Aromatic ring with dimethylamino group linked via -N=N- |

This interactive table illustrates potential azo dye products formed from this compound and various coupling components.

N-Arylation Reactions

The amino group of this compound is a key handle for derivatization through the formation of new carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals and complex organic molecules. reddit.com N-arylation reactions, which attach an aryl group to the nitrogen atom, are typically accomplished using transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples amines with aryl halides or triflates. wikipedia.org It is renowned for its broad substrate scope and tolerance of various functional groups, operating under relatively mild conditions. wikipedia.orgacsgcipr.org The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by association with the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl product and regenerate the catalyst. reddit.comwikipedia.org The choice of ligand, typically a bulky electron-rich phosphine (B1218219) (e.g., X-Phos, BINAP), and base (e.g., sodium tert-butoxide, cesium carbonate) is crucial for achieving high efficiency. libretexts.orgbeilstein-journals.org

The Ullmann condensation is a copper-catalyzed alternative for C-N bond formation. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures in polar aprotic solvents. wikipedia.org However, modern advancements using ligands like diamines and phenanthrolines have enabled the reaction to proceed under milder conditions, expanding its utility. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

For a substituted aniline like this compound, these methods provide a direct route to diarylamine structures, which are precursors to many biologically active compounds.

| Reaction Type | Catalyst System | Typical Base | Common Solvents | Temperature Range |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precursor with phosphine ligands (e.g., X-Phos, BINAP, dppf) wikipedia.org | KOt-Bu, Cs2CO3, K3PO4libretexts.org | Toluene (B28343), Dioxane, THF | Room Temperature to ~120 °C |

| Ullmann Condensation | CuI with ligands (e.g., phenanthroline, diamines) wikipedia.org | K2CO3, Cs2CO3 | DMF, NMP, Nitrobenzene | Often >150 °C (classic), milder with modern catalysts wikipedia.org |

Formation of Fused Heterocyclic Structures

The structure of this compound is pre-organized for cyclization reactions to form fused heterocyclic systems, which are prevalent in pharmacologically active molecules. The ortho-relationship between the amino and carboxylic acid groups is particularly suited for forming six-membered rings, leading to important scaffolds like quinolinones and acridones.

One of the most direct applications is in the synthesis of quinoline (B57606) and quinolinone derivatives. For instance, the synthesis of the dual Src/Abl kinase inhibitor bosutinib (B1684425) involves the cyclization of an anthranilic acid derivative to construct the core 4-chloro-6-methoxyquinoline (B1361528) ring system. mdpi.com A similar strategy can be applied to this compound. For example, reaction with a three-carbon electrophilic partner, such as 3,3-diethoxypropionitrile followed by acid-catalyzed cyclization, can yield a substituted quinoline. mdpi.com Other classical methods for quinolinone synthesis, such as the Camps cyclization, involve the intramolecular condensation of N-acylaminoacetophenones, which could be prepared from the parent aniline. nih.gov

Furthermore, after an initial N-arylation step, the resulting diarylamine can undergo a second cyclization to form acridone (B373769) structures. Palladium-catalyzed dual C-H carbonylation of diarylamines provides a modern and efficient route to diversified acridones, which are of interest for their biological activities. organic-chemistry.org

| Heterocyclic System | Key Reagents & Reaction | Significance |

|---|---|---|

| Quinoline/Quinolinone | Reaction with β-ketoesters or malonic acid derivatives (e.g., Gould-Jacobs reaction), or intramolecular cyclization (e.g., Camps cyclization). nih.gov | Core structure of numerous kinase inhibitors and antimalarial agents. mdpi.com |

| Acridone | Intramolecular cyclization of an N-arylanthranilic acid (formed via Ullmann or Buchwald-Hartwig reaction), often under acidic conditions or via Pd-catalyzed carbonylation. organic-chemistry.org | Scaffold for DNA intercalators, fluorescent probes, and anticancer agents. |

Preparation of Functionalized Derivatives for Specific Research Applications

The derivatization of this compound is often driven by the goal of creating molecules with specific biological functions for research, particularly in drug discovery. mdpi.com The synthesis of small molecule kinase inhibitors is a prominent area where such scaffolds are employed. ed.ac.uk Kinases are crucial enzymes in cell signaling, and their dysregulation is implicated in diseases like cancer, making them important therapeutic targets. ed.ac.uk

A prime example of creating a highly functionalized derivative for a specific application is the synthesis of bosutinib, a dual inhibitor of Src and Abl kinases used in the treatment of chronic myelogenous leukemia (CML). mdpi.com The synthesis of bosutinib showcases a multi-step sequence starting from a related benzoic acid. A key intermediate, methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate, which shares the core substitution pattern of the title compound, is cyclized to form a quinoline ring. mdpi.com This quinoline core is then further functionalized through a nucleophilic substitution reaction with 2,4-dichloro-5-methoxyaniline, demonstrating the utility of the scaffold in building complex, biologically active molecules. mdpi.com

This approach highlights a common strategy in medicinal chemistry: using a central, functionalized aromatic core like this compound as a platform to systematically build out a molecule, attaching different functionalities to optimize binding to a biological target and improve pharmacological properties.

| Derivative Type | Key Synthesis Strategy | Target / Research Application |

|---|---|---|

| Substituted Quinolines | Cyclization followed by N-arylation (e.g., Buchwald-Hartwig or SNAr). mdpi.com | Kinase Inhibitors (e.g., Src/Abl inhibitors for oncology research). mdpi.comed.ac.uk |

| N-Aryl Anthranilic Acids | Ullmann Condensation or Buchwald-Hartwig Amination. acsgcipr.orgwikipedia.org | Precursors for acridone synthesis, anti-inflammatory agents. |

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For 3-Amino-2-methoxy-4-methylbenzoic acid, the characteristic vibrational modes are assigned to the various functional moieties of the molecule, including the carboxylic acid, amine, methoxy (B1213986), and methyl groups, as well as the aromatic ring.

Key vibrational frequencies for aromatic carboxylic acids typically include a broad O-H stretching band from the carboxyl group, a sharp C=O (carbonyl) stretching peak, and various C-H and C=C stretching and bending vibrations from the aromatic ring. The presence of the amino and methoxy groups introduces additional characteristic bands, such as N-H stretching and bending, and C-O stretching vibrations, respectively.

Interactive Table: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-2400 | O-H Stretch (broad) | Carboxylic Acid |

| ~3400-3300 | N-H Stretch (symmetric & asymmetric) | Amino Group |

| ~3000-2850 | C-H Stretch | Methyl/Methoxy |

| ~1700-1680 | C=O Stretch | Carboxylic Acid |

| ~1620-1580 | N-H Bend / C=C Aromatic Stretch | Amino / Aromatic Ring |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1250, ~1050 | C-O Stretch | Methoxy/Carboxylic Acid |

Note: The data in this table is based on typical frequency ranges for the respective functional groups and represents predicted values. Actual experimental values may vary.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light from a sample and analyzing the frequency shift of the scattered light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations, making it particularly useful for analyzing the carbon skeleton of the aromatic ring. The C=C stretching vibrations of the benzene (B151609) ring and the symmetric stretching of other functional groups are typically strong in the FT-Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the methyl group, the methoxy group, the amino group, the aromatic ring, and the carboxylic acid. The chemical shift (δ) of each proton is influenced by its local electronic environment, and spin-spin coupling between neighboring protons can provide information on their relative positions.

Interactive Table: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) |

| Aromatic (Ar-H) | 6.5 - 7.5 | Doublet, Doublet |

| Amino (-NH₂) | 4.0 - 5.0 | Singlet (broad) |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Methyl (-CH₃) | ~2.2 | Singlet |

Note: This table contains predicted data. Actual chemical shifts and multiplicities depend on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic).

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-O, C-N) | 140 - 155 |

| Aromatic (C-C, C-H) | 110 - 135 |

| Methoxy (-OCH₃) | 55 - 65 |

| Methyl (-CH₃) | 15 - 25 |

Note: This table contains predicted data based on typical values for similar structures.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. The molecular weight of this compound is 181.19 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 181. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals such as H₂O, CO, CO₂, OH, or CH₃ from the parent ion, leading to a series of fragment ions at lower m/z values. A prominent fragment would be expected from the loss of the carboxylic acid group (COOH), a common fragmentation pathway for benzoic acids.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment |

| 181 | [M]⁺ (Molecular Ion) |

| 166 | [M - CH₃]⁺ |

| 164 | [M - OH]⁺ |

| 136 | [M - COOH]⁺ |

Note: This table presents a simplified prediction of the fragmentation pattern. The actual mass spectrum may show a more complex pattern of fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the exact mass of this compound, which in turn confirms its elemental composition. This technique provides a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass but different chemical formulas. The precise mass measurement is a fundamental piece of data for the definitive identification of this compound in complex mixtures or as a synthesized product.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS analysis would typically require derivatization to increase its volatility, making it suitable for passage through the gas chromatograph. Once separated from other components in a mixture, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of this compound, particularly due to its polarity and thermal sensitivity, which can make GC-MS challenging without derivatization. In LC-MS, the compound is first separated from a mixture via high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then introduced into the mass spectrometer. One documented analysis utilized LC-MS with a specific method (Method 2), where this compound exhibited a retention time (Rt) of 1.54 minutes. google.com The mass spectrometer detected the protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of 551, confirming the presence and molecular weight of the target compound in the context of the larger molecule it was a part of. google.com

| Analytical Technique | Parameter | Observed Value | Ion | Reference |

| LC-MS (Method 2) | Retention Time (Rt) | 1.54 min | N/A | google.com |

| LC-MS | Mass-to-Charge Ratio (m/z) | 551 | [M+H]⁺ | google.com |

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy provides valuable insights into the electronic structure and photophysical properties of this compound. These techniques probe the transitions between different electronic energy levels within the molecule upon absorption or emission of light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by specific absorption maxima (λmax), which are indicative of the electronic transitions within its aromatic and substituted structure. The positions and intensities of these absorption bands are influenced by the solvent polarity, reflecting the nature of the electronic transitions.

Fluorescence Spectroscopy and Emission Characteristics

Fluorescence spectroscopy is a powerful tool for investigating the emission properties of molecules after they have been excited by absorbing light. This technique provides information about the excited state dynamics of this compound. The shape, intensity, and position of the fluorescence emission spectrum are sensitive to the molecular environment and can reveal details about processes that occur in the excited state.

The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group on the aromatic ring of this compound suggests the possibility of Photoinduced Intramolecular Charge Transfer (ICT). Upon photoexcitation, an electron can be transferred from the donor moiety to the acceptor moiety, leading to the formation of an ICT excited state. This charge-separated state is often characterized by a large dipole moment and is highly sensitive to the polarity of the surrounding solvent. The emission from this ICT state typically shows a significant red-shift (a move to longer wavelengths) in polar solvents compared to nonpolar solvents, a phenomenon known as solvatochromism. This behavior is a hallmark of ICT processes and provides insight into the electronic redistribution within the molecule in its excited state.

Solvatochromic Measurements and Solvent Polarity Effects

Solvatochromism refers to the change in the color of a chemical substance, or more accurately, a shift in its absorption or emission spectra, when the polarity of the solvent is altered. This phenomenon is a powerful tool for probing the electronic structure of a molecule and its interactions with the surrounding solvent cage. For molecules like this compound, which possess both electron-donating (amino, methoxy) and electron-withdrawing (carboxylic acid) groups, solvatochromic studies can provide significant insights into intramolecular charge transfer (ICT) characteristics.

Detailed research on the closely related compound, 3-amino-4-methylbenzoic acid (AMBA), reveals that it exhibits a significant red-shifted emission in various solvents, with the emission maxima being highly sensitive to solvent polarity. researchgate.net This is indicative of a more polar excited state compared to the ground state, a hallmark of ICT. It is anticipated that this compound would display similar behavior, potentially enhanced by the additional electron-donating methoxy group at the 2-position. The study of absorption and emission spectra in a range of solvents with varying polarities allows for the construction of a Lippert-Mataga plot, which correlates the Stokes shift to the solvent polarity function. The slope of this plot provides information about the change in the dipole moment of the molecule upon excitation.

Table 1: Expected Solvatochromic Shift Data for an Aminobenzoic Acid Analog in Various Solvents

| Solvent | Polarity (Dielectric Constant) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | ~310 | ~350 | ~3900 |

| Dioxane | 2.21 | ~315 | ~380 | ~5800 |

| Acetonitrile | 37.5 | ~320 | ~450 | ~9800 |

| Methanol (B129727) | 32.7 | ~322 | ~470 | ~10900 |

Note: The data presented in this table is hypothetical and based on trends observed for closely related aminobenzoic acid derivatives. researchgate.netacs.org It serves to illustrate the expected effect of solvent polarity.

Laser-Induced Fluorescence Excitation Studies

Laser-induced fluorescence (LIF) is a highly sensitive spectroscopic technique used to probe the electronic and vibrational structure of molecules in the gas phase, often in a supersonic jet expansion. This method allows for the study of isolated molecules, free from the complexities of solvent interactions. LIF excitation spectra are obtained by monitoring the total fluorescence intensity as the wavelength of the excitation laser is scanned. Each peak in the spectrum corresponds to an absorption from a specific vibrational level in the ground electronic state to a vibrational level in an excited electronic state.

For a molecule like this compound, LIF studies would be instrumental in identifying the presence of different conformers. curtin.edu.au The substitution pattern on the benzene ring can lead to the existence of multiple stable geometries (conformers), each with a distinct electronic transition energy. These would appear as separate origin bands in the LIF spectrum. Subsequent dispersed fluorescence (DF) studies, where the laser is fixed on a specific excitation peak and the resulting emission is spectrally resolved, would help in assigning the vibrational modes of each conformer in the ground state. curtin.edu.au Such studies have been successfully applied to related molecules like methyl 4-aminobenzoate (B8803810) and ethyl 4-aminobenzoate, revealing insights into their conformational landscapes and the influence of solvents on their structure. rsc.org

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

While the specific crystal structure of this compound is not publicly documented, studies on analogous compounds like p-aminobenzoic acid (PABA) reveal the complexity and richness of information obtainable. diva-portal.orgnih.gov PABA is known to exist in at least two polymorphic forms (α and β), each with a different crystal structure and stability profile depending on the solvent and crystallization conditions. diva-portal.orgrsc.org The α-form is characterized by hydrogen-bonded dimers formed through the carboxylic acid groups, a common motif in benzoic acids. diva-portal.org

Table 2: Representative Crystallographic Data for a Substituted Benzoic Acid Analog

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.98 |

| b (Å) | 10.95 |

| c (Å) | 3.98 |

| β (°) | 98.40 |

| Volume (ų) | 730.5 |

| Z (Molecules/Unit Cell) | 4 |

Note: This data is for anisic acid (p-methoxybenzoic acid) and is provided as a representative example of the type of information obtained from an X-ray diffraction study. researchgate.net

Electrochemical Characterization Methods

Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox properties of a compound, i.e., its ability to be oxidized or reduced. These techniques provide information about reduction/oxidation potentials, the stability of the resulting species, and the kinetics of electron transfer.

For substituted benzoic acids, electrochemical studies often focus on the reduction of the carboxylic acid proton or the oxidation/reduction of other functional groups on the aromatic ring. curtin.edu.auacs.org Detailed investigations on benzoic acid and its derivatives in room temperature ionic liquids have shown that the reduction mechanism typically involves the dissociation of the acidic proton, followed by electron transfer. curtin.edu.au The presence of substituents like methoxy and amino groups can significantly influence the redox potentials. For instance, the amino group is an oxidizable moiety, and its oxidation potential can be determined via CV.

A CV study of this compound would likely reveal an irreversible reduction peak corresponding to the reduction of the carboxylic proton and an oxidation peak associated with the amino group. The exact potentials of these processes would be influenced by the electronic effects of all substituents on the ring. The diffusion coefficient of the molecule in the chosen solvent can also be determined from potential-step chronoamperometry. curtin.edu.au

Table 3: Representative Electrochemical Data for a Substituted Benzoic Acid in an Ionic Liquid

| Parameter | Value |

| Working Electrode | Platinum Microelectrode |

| Solvent System | [C₄mpyrr][NTf₂] |

| Reduction Potential (E_pc) vs. Fc/Fc⁺ | ~ -2.0 V |

| Oxidation Potential (E_pa) vs. Fc/Fc⁺ | Not applicable for this analog |

| Diffusion Coefficient (D) | ~ 2 x 10⁻¹¹ m²/s |

Note: The data presented is based on the electrochemical reduction of substituted benzoic acids and is intended to be representative. curtin.edu.auacs.org The oxidation potential would be a key parameter to determine for the title compound.

Advanced Applications and Research Directions for 3 Amino 2 Methoxy 4 Methylbenzoic Acid

Utilization as a Versatile Synthon in Organic Synthesis

In organic synthesis, 3-Amino-2-methoxy-4-methylbenzoic acid serves as a valuable and versatile synthon, or building block. The reactivity of its distinct functional groups can be selectively exploited to construct more complex molecular architectures.

Amino Group: The primary amine is nucleophilic and can undergo a wide range of reactions, including acylation to form amides, alkylation, and diazotization. The diazonium salt intermediate is particularly useful, as it can be converted into a variety of other functional groups (e.g., -OH, -CN, -halogens) through Sandmeyer or related reactions.

Carboxylic Acid Group: This group can be readily converted into esters, acid chlorides, or amides. It also serves as a directing group in certain reactions, influencing the regioselectivity of further substitutions on the aromatic ring. nih.gov

Aromatic Ring: The substituents on the ring (amino, methoxy (B1213986), and methyl) are all electron-donating groups, which activate the ring towards electrophilic aromatic substitution. Their specific positions (ortho, meta, para) direct incoming electrophiles to the remaining open positions, allowing for controlled functionalization of the core structure.

The utility of related substituted benzoic acids is well-documented. For instance, 3-Methoxy-4-methylbenzoic acid is a crucial intermediate in the synthesis of pharmaceuticals like Zafirlukast and Finerenone. punagri.com Similarly, various halogenated benzoic acid derivatives have been used in on-surface C-C coupling reactions to create well-defined molecular dimers and polymers directly on a substrate. researchgate.net This demonstrates the potential of the benzoic acid scaffold, shared by this compound, in constructing precise molecular systems for both pharmaceutical and material science applications.

Applications in Drug Design and Development

The aminobenzoic acid framework is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. The specific substitution pattern of this compound makes it an attractive candidate for exploration in drug discovery.

Lead compounds are the starting points for the development of new drugs. The diverse pharmacological activities observed in molecules containing the aminobenzoic acid core highlight its potential. Derivatives of benzothiazole, which can be synthesized from amino-aromatic precursors, have shown a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. jyoungpharm.orgijpsonline.comsphinxsai.com For example, various 4-(benzylamino)benzoic acid derivatives have demonstrated moderate antibacterial activity. acs.org

Furthermore, research on the synthesis of Orthocaine, the methyl ester of 3-amino-4-hydroxybenzoic acid, underscores its use as a local anesthetic. wisdomlib.org Studies on aminophenoxazinones, which possess a related tricyclic structure, have also revealed promising antibacterial, antifungal, and anticancer properties. mdpi.com These examples strongly suggest that this compound, as a unique variation on this theme, could serve as a valuable lead structure for generating new compounds with therapeutic potential. Its substituents could be systematically modified to optimize binding to biological targets and enhance pharmacological effects.

| Analog/Related Compound Class | Observed Pharmacological Activity | Reference |

|---|---|---|

| 4-(Benzylamino)benzoic Acid Derivatives | Antibacterial | acs.org |

| Benzothiazole Derivatives | Antitumor, Anti-inflammatory, Antimicrobial | jyoungpharm.orgijpsonline.comsphinxsai.com |

| Methyl ester of 3-amino-4-hydroxybenzoic acid (Orthocaine) | Local Anesthetic | wisdomlib.org |

| Aminophenoxazinones | Antibacterial, Antifungal, Anticancer | mdpi.com |

The precise three-dimensional structure of this compound allows it to potentially fit into the active sites of enzymes, inhibiting their function. The substituents play a critical role in this interaction: the carboxylic acid can form salt bridges or hydrogen bonds, the amino group can act as a hydrogen bond donor, and the methoxy and methyl groups can engage in hydrophobic interactions.

Studies of other aminobenzoic acid derivatives support this potential. For instance, certain derivatives have been shown to interact with the peptidyl transferase center of the ribosome, a large ribonucleoprotein complex responsible for protein synthesis. nih.gov By obstructing the conformational changes required for catalysis, these molecules can inhibit peptide bond formation, a mechanism relevant to the development of new antibiotics. The unique electronic and steric profile of this compound makes it a compelling candidate for in vitro screening against a wide range of enzymatic targets implicated in various diseases.

Integration into Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing peptides for research and therapeutic use. This method relies on linkers—chemical handles that attach the growing peptide chain to an insoluble resin support. biosynth.com The properties of the linker are critical, as it must be stable throughout the synthesis and allow for the clean release of the final peptide under specific conditions. nih.gov

Aminobenzoic acid derivatives have emerged as valuable components for creating specialized linkers. A notable example is the use of a related compound to form the Dbz linker, which facilitates the synthesis of peptide thioesters. sigmaaldrich.com This demonstrates the utility of the bifunctional (amino and carboxyl) nature of the aminobenzoic acid scaffold in SPPS. These linkers can be designed to be "safety-catch" linkers, which require a specific chemical activation step before the peptide can be cleaved, providing an additional layer of control. nih.gov

Given these precedents, this compound could be developed into a novel linker for SPPS. The substituents (methoxy and methyl groups) could modulate the linker's properties, such as its acid/base stability or cleavage kinetics, potentially offering advantages over existing linkers for the synthesis of "difficult" or modified peptides.

| Linker Type/Concept | Function in Peptide Synthesis | Relevance of Aminobenzoic Acid Structure |

|---|---|---|

| General SPPS Linker | Reversibly anchors the first amino acid to a solid support. biosynth.com | The carboxylic acid group can attach to an amino-functionalized resin, while the amino group provides the point for peptide chain elongation. |

| Safety-Catch Linker | Remains stable until a specific chemical activation reaction is performed, then allows for cleavage. nih.gov | The aromatic ring can be functionalized to incorporate an activatable group, providing controlled release. |

| Dbz Linker | Used for the synthesis of peptide thioesters. sigmaaldrich.com | A direct application of an aminobenzoic acid derivative as a specialized linker. |

Development of Novel Functional Materials

The field of materials science increasingly relies on custom-designed organic molecules to build materials with specific properties, such as conductivity, optical activity, or biocompatibility. The structure of this compound makes it an ideal monomer for the synthesis of functional polymers. The presence of both an amino group and a carboxylic acid group allows it to undergo step-growth polymerization to form polyamides.

A compelling example is the development of a conductive biomaterial from a closely related isomer, 3-amino-4-methoxybenzoic acid. scholaris.ca This molecule was polymerized and integrated into a gelatin hydrogel (PAMB-G). The resulting material was designed to be biocompatible and electrically conductive, with the goal of treating cardiac arrhythmias by restoring electrical signal propagation in scarred heart tissue. scholaris.ca This research powerfully illustrates the potential to transform simple aminobenzoic acid monomers into advanced functional materials for biomedical applications.

Following this approach, this compound could be polymerized to create analogous conductive polymers. The different substitution pattern—with the methoxy group at position 2 and the addition of a methyl group—would likely tune the polymer's electronic properties, solubility, and conformational structure, leading to new materials with tailored characteristics for applications in bioelectronics, sensors, or energy storage.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 3-Amino-2-methoxy-4-methylbenzoic acid with high purity?

- Methodological Answer :

- Step 1 : Use tert-butyl aminobenzoate derivatives as starting materials, following protocols similar to triazine-linked benzoic acid syntheses. Optimize reaction temperatures between 45–50°C for 1–2 hours to minimize side products .

- Step 2 : Employ coupling agents (e.g., DCC or EDC) to activate carboxyl groups for amide bond formation, as demonstrated in triazine-based syntheses .

- Step 3 : Purify via column chromatography using hexane/EtOH (1:1) solvent systems, achieving >98% purity as validated by HPLC .

Q. Which analytical techniques reliably characterize the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Analyze in DMSO-d6 at 200–400 MHz. Key signals include methoxy protons (δ 3.76–3.86 ppm) and aromatic protons (δ 6.96–8.04 ppm), with integration ratios confirming substituent positions .

- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity. Retention times should align with standards of >97% purity .

- Melting Point : Compare observed values (e.g., 180–220°C) to literature data under standardized conditions to verify crystalline form .

Q. How should researchers handle solubility and stability challenges during storage?

- Methodological Answer :

- Solubility : Test polar aprotic solvents (DMSO, DMF) for dissolution, as recommended for structurally similar methoxybenzoic acids .

- Stability : Store at 2–8°C in airtight, light-protected containers. Monitor degradation via periodic HPLC to detect hydrolysis of methoxy/amino groups .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Model electron density distributions to identify reactive sites (e.g., amino group nucleophilicity). Use software like Gaussian with B3LYP/6-31G* basis sets .

- Thermodynamic Data : Reference NIST-derived enthalpy/entropy values for similar compounds (e.g., 3-Amino-4-methoxybenzoic acid) to predict reaction feasibility .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst loading) using fractional factorial designs. For example, triazine syntheses show yield improvements at 50°C vs. 45°C .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps, such as amide bond formation .

Q. How can metabolic pathways of this compound be validated in biological systems?

- Methodological Answer :

- In-Vitro Assays : Use liver microsomes to study phase I metabolism (e.g., demethylation). Detect metabolites via LC-HRMS with isotopic labeling .

- In-Vivo Tracing : Administer deuterated analogs to track tissue distribution and excretion profiles in model organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.